Hymenistatin I - 129536-23-8

Hymenistatin I

Catalog Number: EVT-1469052
CAS Number: 129536-23-8
Molecular Formula: C47H72N8O9
Molecular Weight: 893.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hymenistatin I (also known as Hymenistatin 1) is a cyclic octapeptide, meaning it's a peptide consisting of eight amino acids arranged in a ring structure [, , ]. It was first isolated from the marine sponge Hymeniacidon sp. found in the Western Pacific Ocean [, ]. Hymenistatin I has garnered significant attention in scientific research due to its diverse biological activities, particularly its in vitro cytostatic activity against the P388 leukemia cell line and its immunosuppressive properties [, , , ].

Synthesis Analysis

Hymenistatin I can be synthesized using solid-phase peptide synthesis (SPPS) methodologies [, ]. This involves sequentially adding amino acids to a growing peptide chain attached to a solid support. Following the assembly of the linear peptide chain, cyclization is achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) [].

Molecular Structure Analysis

The primary structure of Hymenistatin I comprises the following amino acid sequence: cyclo(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-) [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry techniques, including FAB MS/MS (Fast Atom Bombardment Mass Spectrometry/Mass Spectrometry), have been instrumental in elucidating its structure [, ]. The three-dimensional conformation of Hymenistatin I has been investigated using NMR and molecular dynamics simulations, revealing the presence of β-turns within its structure []. Notably, the conformation is influenced by the solvent environment, with differences observed in chloroform and dimethyl sulfoxide [].

Chemical Reactions Analysis

While specific chemical reactions of Hymenistatin I haven't been extensively discussed in the provided abstracts, it's important to note that as a peptide, it possesses inherent reactivity associated with its amino acid constituents. This includes potential for hydrolysis, oxidation, and reactions with electrophiles and nucleophiles under appropriate conditions. Notably, the synthesis of Hymenistatin I analogs involving the replacement of dipeptide segments with tetrazole analogs has been reported, suggesting its amenability to chemical modifications [].

Mechanism of Action

Although the exact mechanism of action of Hymenistatin I remains to be fully elucidated, several studies provide insights. Its immunosuppressive activity is proposed to stem, at least in part, from its ability to inhibit calcineurin, a protein phosphatase crucial for T-cell activation [, ]. This inhibition potentially disrupts downstream signaling pathways involved in immune responses. Further research is warranted to fully comprehend its intricate interactions with cellular targets and signaling cascades.

Immunosuppression:

Hymenistatin I has demonstrated significant immunosuppressive activity in various experimental models [, , ]. Studies have shown its ability to inhibit lymphocyte proliferation, indicating its potential as a novel immunosuppressant [, ]. Research suggests that Hymenistatin I and its analogs may offer advantages over existing immunosuppressants like Cyclosporin A, particularly at lower concentrations [].

Oocyte Maturation:

Hymenistatin I has been implicated in regulating porcine oocyte activation []. Research suggests that it plays a role in cortical granule exocytosis, a crucial process during oocyte activation []. Furthermore, studies indicate that Hymenistatin I influences the maturation of pig oocytes at different stages of meiotic competence, highlighting its potential role in reproductive biology [].

Cyclosporin A

Compound Description: Cyclosporin A (CsA) is a potent immunosuppressive agent commonly used in organ transplantation to prevent rejection. [, ] It exerts its effects by binding to cyclophilin, forming a complex that inhibits calcineurin, a protein phosphatase essential for T-cell activation. [, ]

Hymenamide G

Compound Description: Hymenamide G is a cyclopeptide isolated from the marine sponge Phakellia fusca, alongside Hymenistatin I and other related compounds. []

Hymenamide H

Compound Description: Similar to Hymenamide G, Hymenamide H is another cyclopeptide found in the marine sponge Phakellia fusca. []

Relevance: The isolation of Hymenamide H alongside Hymenistatin I from the same organism implies a possible connection in their biosynthetic pathways. [] Further studies are needed to explore their structural and functional relationships.

Hymenamide J

Compound Description: Hymenamide J, also isolated from the marine sponge Phakellia fusca, is a cyclopeptide that shares its natural origin with Hymenistatin I. []

Relevance: The presence of Hymenamide J in the same marine species as Hymenistatin I suggests a potential link in their biosynthesis and possible similarities in their biological activities. []

Phakellistatin 13

Compound Description: Phakellistatin 13 is a cyclopeptide originally isolated from the marine sponge Phakellia carteri. [] It was also identified in Phakellia fusca, the same sponge species from which Hymenistatin I was isolated. []

Relevance: The discovery of Phakellistatin 13 in Phakellia fusca alongside Hymenistatin I indicates a possible shared biosynthetic origin. [] Although their specific structures have not been compared in the provided papers, their co-existence in the same organism suggests they might possess related biological activities or ecological roles.

Phakellistatin 15

Compound Description: Phakellistatin 15 is a novel cyclopeptide discovered in the marine sponge Phakellia fusca. [] Its structure was elucidated using various techniques, including HR-ESIMS, NMR, and MALDI-TOF/TOF sequence analysis. []

Relevance: The identification of Phakellistatin 15 in the same marine sponge species as Hymenistatin I suggests a potential biosynthetic relationship. [] Although their specific structures haven't been directly compared, their shared origin might indicate similar biological activities or ecological roles.

Phakellistatin 16

Compound Description: Phakellistatin 16 is a novel cyclopeptide found in the marine sponge Phakellia fusca, characterized by its unique structure determined through HR-ESIMS, NMR, and MALDI-TOF/TOF sequence analysis. []

Relevance: As with the other Phakellistatins, the isolation of Phakellistatin 16 from the same marine species as Hymenistatin I suggests a possible shared biosynthetic pathway and potential for related biological functions. []

Phakellistatin 17

Compound Description: Phakellistatin 17 is a novel cyclopeptide identified in the marine sponge Phakellia fusca, structurally characterized using techniques like HR-ESIMS, NMR, and MALDI-TOF/TOF sequence analysis. []

Relevance: The presence of Phakellistatin 17 in Phakellia fusca, alongside Hymenistatin I, indicates a potential shared biosynthetic origin and possible similarities in their biological activities or ecological roles. []

Phakellistatin 18

Compound Description: Phakellistatin 18, another novel cyclopeptide discovered in the marine sponge Phakellia fusca, was structurally characterized using techniques such as HR-ESIMS, NMR, and MALDI-TOF/TOF sequence analysis. []

Relevance: Similar to other Phakellistatins, the identification of Phakellistatin 18 alongside Hymenistatin I in Phakellia fusca suggests a potential shared biosynthetic pathway and a possible connection in their biological functions within the organism. []

Hymenistatin I Analogs

Compound Description: Several synthetic analogs of Hymenistatin I have been created, incorporating modifications like replacing dipeptide segments with tetrazole analogs or introducing statine residues. [, ] These modifications aimed to investigate structure-activity relationships and enhance the immunosuppressive properties of Hymenistatin I. [, ]

Relevance: These analogs are directly related to Hymenistatin I, designed to explore the impact of structural changes on its biological activity. [, ] Research on these analogs provided insights into the importance of specific amino acid residues and structural motifs for the immunosuppressive effects of Hymenistatin I. [, ] For instance, incorporating statine was found to enhance the immunosuppressive activity compared to the native Hymenistatin I. []

A1HS1

Compound Description: A1HS1 is a synthetic analog of Hymenistatin I modified to enhance its immunosuppressive activity. [] The specific modifications in A1HS1 are not detailed in the provided abstract. []

Relevance: A1HS1 is directly derived from Hymenistatin I, with modifications designed to improve its immunosuppressive properties. [] Studies demonstrated that A1HS1 exhibits stronger inhibition of delayed-type hypersensitivity reactions and lymphocyte proliferation compared to native Hymenistatin I and cyclosporin A. []

A2HS1

Compound Description: A2HS1 represents another synthetic analog of Hymenistatin I, specifically designed to enhance its immunosuppressive effects. [] Details of the structural modifications in A2HS1 are not provided in the abstract. []

Relevance: A2HS1 is structurally related to Hymenistatin I, created to improve its activity as an immunosuppressant. [] Research showed that A2HS1, compared to Hymenistatin I and cyclosporin A, displays greater potency in inhibiting macrophage phagocytosis and lymphocyte proliferation. []

A3HS1

Compound Description: A3HS1 is a synthetic analog of Hymenistatin I, modified to increase its immunosuppressive activity. [] The abstract doesn't provide specifics on the structural alterations introduced in A3HS1. []

Relevance: As a derivative of Hymenistatin I, A3HS1 aims to enhance the parent compound's immunosuppressive properties. [] Studies highlighted A3HS1's superior efficacy in suppressing lymphocyte proliferation compared to native Hymenistatin I and cyclosporin A. [] It displayed the highest inhibitory effect among the tested analogs, achieving a 28.4% inhibition rate. []

A4HS1

Compound Description: A4HS1 is a synthetic analog of Hymenistatin I, designed to improve its immunosuppressive activity. [] The abstract does not provide details on the specific structural modifications made to A4HS1. []

Relevance: Derived from Hymenistatin I, A4HS1 seeks to enhance the original compound's immunosuppressive actions. [] Studies demonstrated that A4HS1 exhibits greater potency in inhibiting macrophage phagocytosis compared to native Hymenistatin I and cyclosporin A. []

Properties

CAS Number

129536-23-8

Product Name

Hymenistatin I

IUPAC Name

(1S,7S,10S,13S,19S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone

Molecular Formula

C47H72N8O9

Molecular Weight

893.14

InChI

InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

GEELDTSKBDMDCJ-GDLJMZEHSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.